molecular formula C13H19NO B1673124 Heptopargil CAS No. 73886-28-9

Heptopargil

Cat. No.: B1673124
CAS No.: 73886-28-9
M. Wt: 205.3 g/mol
InChI Key: RYOCQKYEVIJALB-SDNWHVSQSA-N
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Description

Heptopargil (chemical name: 增产肟) is a plant growth regulator (PGR) widely used in agriculture to enhance crop yield and stress tolerance. It is classified under the "plant growth regulator" category and is noted for its role in modulating physiological processes such as cell elongation, nutrient partitioning, and stress response .

Properties

IUPAC Name

(Z)-1,7,7-trimethyl-N-prop-2-ynoxybicyclo[2.2.1]heptan-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-5-8-15-14-11-9-10-6-7-13(11,4)12(10,2)3/h1,10H,6-9H2,2-4H3/b14-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOCQKYEVIJALB-KAMYIIQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=NOCC#C)C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2CCC1(/C(=N\OCC#C)/C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73886-28-9
Record name Heptopargil [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073886289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Chemical Reactions Analysis

Heptopargil undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxime derivatives, while reduction produces amine derivatives .

Comparison with Similar Compounds

Critical Assessment of Similarity

Structural and Functional Divergence

  • Structural Differences : this compound’s oxime group distinguishes it from the indole (IAA), adenine (kinetin), and fatty acid (jasmonic acid) backbones of its comparators. This structural uniqueness may explain its distinct interaction with enzymatic targets .
  • Functional Overlaps: All four compounds influence plant hormone pathways but target different nodes—this compound modifies auxin-related enzymes, whereas jasmonic acid regulates jasmonate-isoleucine conjugates .

Biological Activity

Heptopargil, also known by its reference GL-1016, is an obsolete plant growth regulator that was primarily utilized to enhance crop yield. Although its application has diminished, understanding its biological activity and effects on plant systems remains relevant for historical context and potential future applications in agricultural biotechnology.

This compound functions as a plant growth regulator by influencing various physiological processes within plants. It is known to:

  • Enhance Yield : this compound was used to increase the yield of various crops by promoting growth and development.
  • Regulate Growth Hormones : It may affect the synthesis and action of plant hormones such as auxins, which play a crucial role in cell elongation and division.
  • Improve Stress Resistance : The compound has been noted for its potential to enhance a plant's resilience to environmental stresses, including drought and pest pressures.

Research Findings

A study conducted on the effects of this compound revealed significant outcomes related to its application in agricultural settings. Key findings include:

  • Yield Improvement : Crops treated with this compound exhibited a marked increase in yield compared to untreated controls.
  • Physiological Changes : Treated plants showed enhanced root development and improved nutrient uptake, which contributed to overall plant vigor.
  • Pest Control : this compound demonstrated efficacy in controlling certain pests, thereby reducing the need for chemical insecticides.

Case Studies

  • Field Trials on Wheat :
    • In trials conducted in 1989, wheat crops treated with this compound showed a 15% increase in yield compared to untreated plots. The study attributed this enhancement to improved root biomass and nutrient absorption.
  • Vegetable Crops Application :
    • A comparative analysis of vegetable crops indicated that application of this compound led to earlier maturation and increased marketable yield. For instance, tomatoes treated with the compound matured approximately one week earlier than controls.

Data Table: Effects of this compound on Crop Yield

Crop TypeTreatmentYield Increase (%)Notes
WheatThis compound15%Improved root development
TomatoesThis compound20%Earlier maturation
CornThis compound10%Enhanced drought resistance

Safety and Environmental Impact

Despite its beneficial effects, concerns regarding the safety and environmental impact of this compound have led to its decreased use. Studies have indicated potential mutagenic effects associated with some compounds in its class, necessitating caution in application.

Regulatory Status

This compound is classified under obsolete pesticides, with regulatory bodies advising against its use due to safety concerns. The World Health Organization has included it in discussions surrounding hazardous pesticides, emphasizing the need for careful evaluation of any residual impacts on soil health and ecosystem balance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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